molecular formula C9H9F3O B1305678 2-Methyl-3-(trifluoromethyl)benzyl alcohol CAS No. 261952-12-9

2-Methyl-3-(trifluoromethyl)benzyl alcohol

Cat. No.: B1305678
CAS No.: 261952-12-9
M. Wt: 190.16 g/mol
InChI Key: OCUGIKIVMHDQQQ-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C9H9F3O. It is a benzyl alcohol derivative where the benzene ring is substituted with a methyl group at the second position and a trifluoromethyl group at the third position. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H320, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

2-Methyl-3-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions, particularly those involving the benzylic position. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation reactions

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The presence of the trifluoromethyl group can enhance the compound’s ability to interact with cellular components, potentially leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to undergo nucleophilic substitution and free radical reactions highlights its versatility in biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under sealed, dry conditions at room temperature . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical interactions, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for its safe and effective application in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization within biological systems. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, impacting its overall biochemical activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it can exert its biochemical effects. Understanding these localization mechanisms is essential for elucidating the compound’s functional roles within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(trifluoromethyl)benzyl alcohol can be achieved through several methods. One common approach involves the reduction of the corresponding benzaldehyde derivative, 2-Methyl-3-(trifluoromethyl)benzaldehyde, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Another method involves the Grignard reaction, where 2-Methyl-3-(trifluoromethyl)benzyl chloride reacts with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then treated with formaldehyde to yield the desired benzyl alcohol.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of the corresponding benzaldehyde derivative. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: 2-Methyl-3-(trifluoromethyl)benzaldehyde or 2-Methyl-3-(trifluoromethyl)benzoic acid.

    Reduction: 2-Methyl-3-(trifluoromethyl)toluene.

    Substitution: 2-Methyl-3-(trifluoromethyl)benzyl chloride.

Scientific Research Applications

2-Methyl-3-(trifluoromethyl)benzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving alcohol dehydrogenases.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific electronic and steric properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets through its hydroxyl group and the electron-withdrawing trifluoromethyl group. The trifluoromethyl group enhances the compound’s reactivity by stabilizing negative charges and influencing the electronic distribution within the molecule. This makes it a valuable intermediate in various chemical reactions and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzyl alcohol: Lacks the trifluoromethyl group, resulting in different electronic properties.

    3-(Trifluoromethyl)benzyl alcohol: Similar structure but without the methyl group, affecting its steric and electronic characteristics.

    2-Fluoro-3-(trifluoromethyl)benzyl alcohol: Contains a fluorine atom instead of a methyl group, leading to different reactivity and applications.

Uniqueness

2-Methyl-3-(trifluoromethyl)benzyl alcohol is unique due to the combined presence of both the methyl and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

[2-methyl-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUGIKIVMHDQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379614
Record name 2-Methyl-3-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-12-9
Record name 2-Methyl-3-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261952-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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